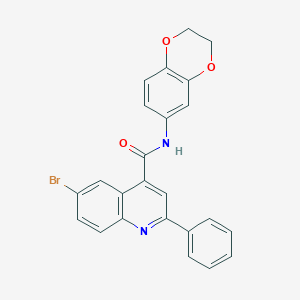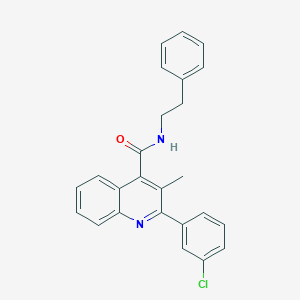![molecular formula C23H18N2O3 B444720 (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide CAS No. 313242-76-1](/img/structure/B444720.png)
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide, also known as BMVC, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in scientific research due to its potential biological activities.
Mécanisme D'action
The mechanism of action of (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been reported to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Moreover, (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been found to induce the expression of pro-apoptotic proteins, such as Bax, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to the activation of the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has also been shown to increase the levels of glutathione (GSH), which is an important antioxidant in the body.
In addition, (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, leading to a reduction in inflammation. Moreover, (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research. Moreover, it has been extensively studied for its potential biological activities, providing a strong foundation for further research.
However, there are also limitations associated with the use of (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide in lab experiments. It has been reported to exhibit low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been reported to exhibit neuroprotective effects in vitro, suggesting its potential as a therapeutic agent for these diseases.
Another potential direction is to investigate the efficacy of (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide in combination with other anticancer agents. (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been shown to exhibit synergistic effects with other anticancer agents, such as doxorubicin and cisplatin, suggesting its potential as a combination therapy for cancer treatment.
Conclusion:
In conclusion, (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide can be synthesized through a reaction between 4-bromo-1-biphenylamine and 4-hydroxy-3-methoxybenzaldehyde, followed by a condensation reaction with 2-hydroxy-1-naphthaldehyde. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. It has been reported to exhibit significant antioxidant activity in vitro, which can protect cells from oxidative stress-induced damage. (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
In addition, (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria. (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
8-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-20-9-5-8-17-14-19(22(24)26)23(28-21(17)20)25-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H2,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKGNKCFJSIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B444640.png)
![ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444644.png)
![ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B444645.png)


![2-[(Diphenylphosphoryl)amino]phenyl acetate](/img/structure/B444652.png)
![4-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B444653.png)
![Methyl 2-[(cyclobutylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444655.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444656.png)
![Isopropyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444657.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B444658.png)
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444659.png)
